![molecular formula C16H21N3S B3164368 8-Isopropyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione CAS No. 892299-66-0](/img/structure/B3164368.png)

8-Isopropyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione

Vue d'ensemble

Description

Applications De Recherche Scientifique

Reactivity and Synthesis

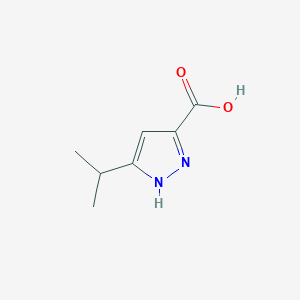

Compounds related to "8-Isopropyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione," such as 1,2,4-triazole derivatives, exhibit significant chemical reactivity that can be harnessed for synthesizing biologically active substances. The reactivity of these compounds opens up new possibilities for the development of drugs and materials with specific functions. The synthesis and study of such compounds are crucial for understanding their potential applications in various fields, including pharmacology and materials science (Kaplaushenko, 2019).

Pharmacological Properties

1,2,4-Triazole derivatives, which are structurally related to "8-Isopropyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione," have been identified as promising leads for the treatment of inflammation, pain, and other diseases due to their structural analogues' ability to act as COX-2 inhibitors. This selective action reduces inflammation without the gastrointestinal and cardiovascular effects associated with non-selective COX inhibitors (Ramalho et al., 2009).

Biological Activities

The biological features of new 1,2,4-triazole derivatives, including those structurally related to the compound , have been explored for their antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral activities. The versatility of these compounds underscores their potential in developing new therapeutic agents capable of addressing a wide range of health issues (Ohloblina, 2022).

Mécanisme D'action

Target of Action

The primary target of 8-Isopropyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione is the mu opioid receptor . These receptors are present throughout the central and peripheral nervous systems . Peripheral inflammation causes an increase in mu receptor levels on peripheral terminals of primary afferent neurons .

Mode of Action

The compound interacts with its targets, the mu opioid receptors, and activates them . This activation leads to antihyperalgesic effects in both animals and humans . The compound shows potent agonist effects in a human mu receptor guanosine 5′-O-(3-[35S]thio)triphosphate functional assay .

Biochemical Pathways

The activation of peripheral mu receptors leads to a cascade of biochemical reactions that result in antihyperalgesic effects . The exact biochemical pathways and their downstream effects are still under investigation.

Pharmacokinetics

The compound exhibits good pharmacokinetic properties. High and sustained (≥5 h) plasma levels for the compound were achieved following intraperitoneal administration at 3 and 10 mg/kg . Central nervous system penetration was ≤4% of the plasma concentration, even at levels exceeding 1500 ng/ml . This suggests that the compound is peripherally restricted .

Result of Action

The activation of mu opioid receptors by the compound results in antihyperalgesic effects . This has been demonstrated in models of inflammatory and postsurgical pain .

Action Environment

Environmental factors such as peripheral inflammation can influence the action of the compound . Inflammation leads to an increase in mu receptor levels on peripheral terminals of primary sensory neurons, which may enhance the antihyperalgesic effects of the compound .

Propriétés

IUPAC Name |

3-phenyl-8-propan-2-yl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3S/c1-12(2)19-10-8-16(9-11-19)17-14(15(20)18-16)13-6-4-3-5-7-13/h3-7,12H,8-11H2,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNGUEHNGUJMNDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC2(CC1)NC(=S)C(=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Isopropyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-acetyl chloride](/img/structure/B3164301.png)

![Ethyl 4-[(5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-yl)amino]benzoate](/img/structure/B3164365.png)